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Compound of Interest

Compound Name: Dioxamycin

Cat. No.: B15579761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dioxamycin is a naturally occurring benz[a]anthraquinone antibiotic that has demonstrated in

vitro activity against Gram-positive bacteria and certain tumor cells.[1][2] First isolated from the

culture broth of Streptomyces xantholiticus strain MH406-SF1, its complex chemical structure

and biological activity have marked it as a molecule of interest in the field of natural product

chemistry.[1][2] Later studies have also identified Streptomyces cocklensis as a producer of

Dioxamycin. This technical guide provides a comprehensive summary of the available

scientific data on Dioxamycin, focusing on its chemical identity, biological activity, and the

methodologies employed in its initial discovery and characterization.

Chemical Identifiers and Properties
Dioxamycin is characterized by a complex polycyclic structure. Its formal chemical

nomenclature and identifiers are crucial for unambiguous identification in research and

development.

Table 1: Chemical Identifiers for Dioxamycin
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Identifier Value

IUPAC Name

(2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-

[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-

3-methyl-1,7,12-trioxo-2,4-

dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-

yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-

1,3-dioxolane-2-carboxylic acid[3]

Molecular Formula C₃₈H₄₀O₁₅[1][2][3]

Molar Mass 736.723 g/mol [3]

CAS Number 134861-62-4[3]

PubChem CID 6441245[3]

ChemSpider ID 4945441[3]

InChI

InChI=1S/C38H40O15/c1-18-23(51-26(39)10-8-

6-5-7-9-24-19(2)52-36(4,53-24)34(45)46)13-14-

25(50-18)20-11-12-21-27(29(20)40)30(41)22-

15-16-37(48)17-

35(3,47)32(43)33(44)38(37,49)28(22)31(21)42/

h5-12,15-16,18-19,23-25,32,40,43,47-49H,13-

14,17H2,1-4H3,(H,45,46)/b6-5+,9-7+,10-

8+/t18-,19+,23?,24+,25-,32+,35+,36+,37+,38-/

m1/s1[3]

InChIKey HWMMBHOXHRVLCU-QOUANJGESA-N[3]

SMILES

C[C@H]1--INVALID-LINK--

(C)C(=O)O">C@@H/C=C/C=C/C=C/C(=O)OC2

CC--INVALID-LINK--

C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@

]6([C@@]5(C(=O)--INVALID-LINK--

(C)O">C@@HO)O)O)O[3]
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Initial in vitro studies have revealed the potential of Dioxamycin as both an antibacterial and

an antitumor agent.

Antibacterial Activity
Dioxamycin has shown inhibitory activity primarily against Gram-positive bacteria. The

minimum inhibitory concentrations (MICs) against a selection of bacteria are presented below.

Table 2: Antibacterial Spectrum of Dioxamycin (MIC, µg/mL)

Test Organism MIC (µg/mL)

Staphylococcus aureus FDA 209P 3.13

Staphylococcus aureus Smith 3.13

Bacillus subtilis PCI 219 6.25

Micrococcus luteus PCI 1001 0.78

Data sourced from Sawa et al., 1991.

Antitumor Activity
The cytotoxic effects of Dioxamycin have been evaluated against murine leukemia cell lines.

Table 3: In Vitro Cytotoxicity of Dioxamycin (IC₅₀, µg/mL)

Cell Line IC₅₀ (µg/mL)

P388 leukemia 0.32

L1210 leukemia 0.62

Data sourced from Sawa et al., 1991.

Experimental Protocols
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The following methodologies are based on the original research describing the discovery and

characterization of Dioxamycin.

Fermentation and Production
Dioxamycin was originally produced by the fermentation of Streptomyces xantholiticus strain

MH406-SF1.

Producing Organism:Streptomyces xantholiticus MH406-SF1

Culture Medium: A medium containing 2.0% galactose, 2.0% dextrin, 1.0% glycerol, 1.0%

soybean meal, 0.5% dry yeast, 0.3% (NH₄)₂SO₄, 0.2% CaCO₃, and 0.0005% CoCl₂·6H₂O,

adjusted to pH 7.0.

Fermentation Conditions: A 100-liter stainless steel fermentor was used for large-scale

production. The fermentation was carried out at 27°C with aeration (100 liters/minute) and

agitation (200 rpm) for 5 days.

Isolation and Purification
The purification of Dioxamycin from the culture broth involved a multi-step process to yield a

pure compound.
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Culture Broth (100 liters)

Centrifugation

Mycelial Cake

Extraction with Acetone

Acetone Extract

Concentration in vacuo

Aqueous Residue

Extraction with n-Butanol

n-Butanol Extract

Countercurrent Chromatography
(n-BuOH-MeOH-0.1 M NH4OAc, 5:1:5)

Active Fractions

Sephadex LH-20 Column Chromatography
(MeOH)

Further Purification

Preparative HPLC
(YMC-Pack A-312, CH3CN-0.1 M NH4OAc, 1:1)

Pure Dioxamycin

Click to download full resolution via product page

Isolation and Purification Workflow for Dioxamycin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15579761?utm_src=pdf-body-img
https://www.benchchem.com/product/b15579761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Assays
Antimicrobial Activity: The minimum inhibitory concentrations (MICs) were determined by the

agar dilution method.

Cytotoxicity: The in vitro cytotoxicity against murine P388 and L1210 leukemia cells was

determined. The IC₅₀ values were calculated from the dose-response curve.

Signaling Pathways and Kinase Inhibition
While Dioxamycin has been referred to as a kinase inhibitor in some literature, detailed

studies elucidating its specific kinase targets, inhibitory concentrations (e.g., IC₅₀ values

against a panel of kinases), or the signaling pathways it modulates are not available in the

primary scientific literature based on extensive searches. The initial discovery paper does not

contain data on kinase inhibition.[1][2] Therefore, a diagram of its signaling pathway cannot be

provided at this time. Further research is required to characterize its mechanism of action in

this regard.

Conclusion
Dioxamycin is a benz[a]anthraquinone antibiotic with demonstrated in vitro activity against

Gram-positive bacteria and murine leukemia cells.[1][2] Its chemical structure and identifiers

are well-defined. However, since its initial discovery and characterization in 1991, there has

been a notable lack of follow-up research in the public domain. Consequently, in-depth data

regarding its specific mechanism of action, particularly its purported kinase inhibitory effects

and impact on cellular signaling pathways, remains unelucidated. The information presented in

this guide is based on the foundational research and represents the extent of currently

available knowledge. Further investigation is warranted to fully explore the therapeutic potential

of Dioxamycin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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